N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Radiolabeling for PET Imaging
The compound has been synthesized for potential applications in Positron Emission Tomography (PET) imaging. A study detailed the synthesis of a CRF1 antagonist as a potential PET ligand, highlighting a novel palladium-catalyzed Suzuki coupling and subsequent radiolabeling steps, indicating its potential in neuroimaging applications (Kumar et al., 2003).
Intramolecular Cyclization and Amination Studies
Research has explored the base-catalyzed intramolecular cyclization of certain ammonium bromides, leading to the formation of isoindolinium salts. This indicates the compound's role in complex chemical transformations and its potential in synthesizing novel chemical structures (Chukhajian et al., 2008).
Mechanistic Studies in Amination Reactions
Studies have delved into the mechanisms of intramolecular amination, exploring how different substrates and conditions influence the outcome. This sheds light on the compound's utility in studying reaction pathways and developing new synthetic methods (Loones et al., 2007).
Antimicrobial Properties
The compound has been utilized in synthesizing derivatives with observed antimicrobial properties. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial agents (Desai et al., 2012).
Catalytic Applications in Amination
The compound has found use in catalysis, specifically in selective amination processes. This points to its role in facilitating chemical transformations, which is crucial in various industrial and pharmaceutical syntheses (Ji et al., 2003).
Ligand Synthesis and Structural Studies
It has been instrumental in synthesizing ligands and studying their structural properties. These studies are foundational in material science and coordination chemistry, indicating the compound's role in developing complex molecular systems (Scott et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound may interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in the transmetalation step, where a group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-11(2,3)8-14-6-9-4-10(12)7-13-5-9/h4-5,7,14H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNANJCUKYMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745296 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-64-4 | |
Record name | 3-Pyridinemethanamine, 5-bromo-N-(2,2-dimethylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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